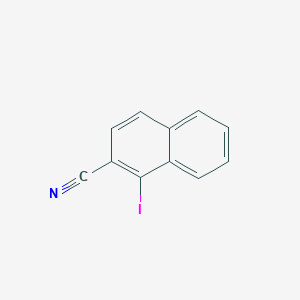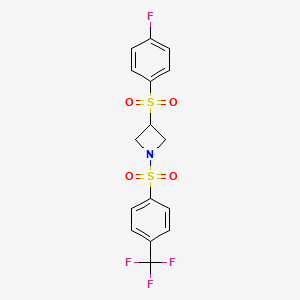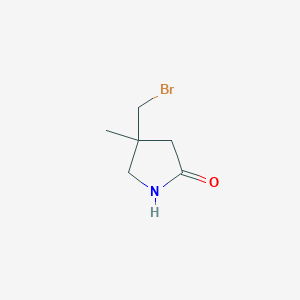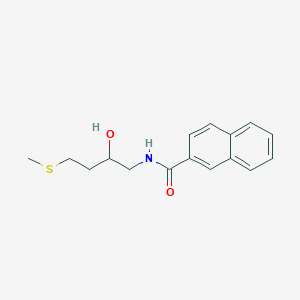![molecular formula C13H15N3O B2784365 6-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)picolinonitrile CAS No. 1468641-68-0](/img/structure/B2784365.png)
6-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)picolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)picolinonitrile” appears to contain an azabicyclo[3.2.1]octane moiety, which is a bicyclic structure containing a nitrogen atom, and a picolinonitrile moiety, which is a pyridine ring with a nitrile group attached .
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a bicyclic azabicyclo[3.2.1]octane ring system, a pyridine ring, and a nitrile group .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the presence of the nitrile group, the aromatic pyridine ring, and the azabicyclo[3.2.1]octane ring system .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the nitrile group, the aromatic pyridine ring, and the azabicyclo[3.2.1]octane ring system .Mecanismo De Acción
6-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)picolinonitrile works by binding to the ATP-binding site of EGFR, thereby preventing the receptor from being activated and initiating downstream signaling pathways that promote cell growth and survival. By inhibiting EGFR, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have potent anticancer activity in preclinical models. In addition to inhibiting EGFR, the compound has also been found to inhibit other members of the ErbB family of receptors, such as HER2 and HER4. This broad-spectrum inhibition of ErbB receptors may contribute to the efficacy of this compound in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)picolinonitrile has several advantages as a research tool for studying EGFR signaling in cancer. It is a potent and selective inhibitor of EGFR, and its activity has been well characterized in preclinical models. However, the compound has several limitations as well. It has moderate solubility and stability, which can make it difficult to handle and store. In addition, the synthesis of this compound is complex and requires specialized expertise and equipment.
Direcciones Futuras
There are several potential future directions for research on 6-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)picolinonitrile. One area of interest is the development of more potent and selective inhibitors of EGFR that can overcome resistance mechanisms that can develop in cancer cells. Another area of research is the combination of this compound with other anticancer agents to enhance its efficacy and reduce toxicity. Finally, the use of this compound as a research tool to study the role of EGFR signaling in cancer biology and to identify new targets for cancer therapy is an important area of investigation.
Métodos De Síntesis
6-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)picolinonitrile can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the preparation of a key intermediate, which is then converted into the final product through a series of chemical reactions. The overall yield of the synthesis is moderate, and the process requires careful purification and characterization of the intermediate and final product.
Aplicaciones Científicas De Investigación
6-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)picolinonitrile has been extensively studied in preclinical and clinical settings for its potential anticancer activity. It has been shown to inhibit the growth and proliferation of various cancer cell lines in vitro and in vivo. The compound has also been evaluated in clinical trials for the treatment of solid tumors, including non-small cell lung cancer and pancreatic cancer.
Propiedades
IUPAC Name |
6-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-8-9-2-1-3-13(15-9)16-10-4-5-11(16)7-12(17)6-10/h1-3,10-12,17H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKXWJDUBQKCQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C3=CC=CC(=N3)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-2-carboxamide](/img/structure/B2784288.png)
![(4-benzylpiperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2784289.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]acetic acid](/img/structure/B2784291.png)
![3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2784293.png)

![5-chloro-N-{[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2784299.png)



